2-(Bromomethyl)-6-cyanobenzoic acid
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Overview
Description
Benzoic acid, 2-(bromomethyl)-6-cyano- is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 2-position and a cyano group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(bromomethyl)-6-cyano- typically involves the bromination of 2-methylbenzoic acid followed by the introduction of a cyano group. One common method is the bromination of 2-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-(bromomethyl)benzoic acid is then subjected to a cyanation reaction using a reagent like sodium cyanide or potassium cyanide under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production of benzoic acid, 2-(bromomethyl)-6-cyano- may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(bromomethyl)-6-cyano- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary amines.
Scientific Research Applications
Benzoic acid, 2-(bromomethyl)-6-cyano- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(bromomethyl)-6-cyano- involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules such as proteins and DNA. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-bromo-: Similar structure but lacks the cyano group, resulting in different chemical properties and reactivity.
Benzoic acid, 2-(bromomethyl)-: Lacks the cyano group, affecting its biological activity and applications.
Benzoic acid, 6-cyano-:
Uniqueness
Benzoic acid, 2-(bromomethyl)-6-cyano- is unique due to the presence of both bromomethyl and cyano groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrNO2 |
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Molecular Weight |
240.05 g/mol |
IUPAC Name |
2-(bromomethyl)-6-cyanobenzoic acid |
InChI |
InChI=1S/C9H6BrNO2/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3H,4H2,(H,12,13) |
InChI Key |
GEZKFKDIILUORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)C(=O)O)CBr |
Origin of Product |
United States |
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